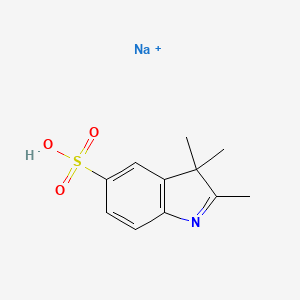
Sodium 2,3,3-trimethylindole-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,3,3-trimethylindole-5-sulfonic acid is an organic compound with the molecular formula C11H13NO3S. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its strong acidic properties and is commonly used in various chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sodium 2,3,3-trimethylindole-5-sulfonic acid typically involves the sulfonation of indole derivatives. One common method is the reaction of indole with sulfonyl chloride under controlled conditions to introduce the sulfonic acid group at the 5-position of the indole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The process generally involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,3,3-trimethylindole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various functionalized indole compounds .
Scientific Research Applications
Sodium 2,3,3-trimethylindole-5-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Sodium 2,3,3-trimethylindole-5-sulfonic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s strong acidic properties allow it to participate in proton transfer reactions, influencing various biochemical processes. It can also act as a catalyst, facilitating the formation and breaking of chemical bonds in organic reactions .
Comparison with Similar Compounds
- 2,3,3-Trimethylindole-5-sulfonic acid
- 2,3,3-Trimethyl-3H-indole-5-sulfonic acid
- 5-Sulfo-2,3,3-trimethyl indolenine sodium salt
Comparison: Sodium 2,3,3-trimethylindole-5-sulfonic acid is unique due to its specific sulfonic acid group at the 5-position of the indole ring, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it exhibits stronger acidic behavior and enhanced solubility in water and organic solvents .
Properties
Molecular Formula |
C11H13NNaO3S+ |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
sodium;2,3,3-trimethylindole-5-sulfonic acid |
InChI |
InChI=1S/C11H13NO3S.Na/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1 |
InChI Key |
VLSLTESEMMTYMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















